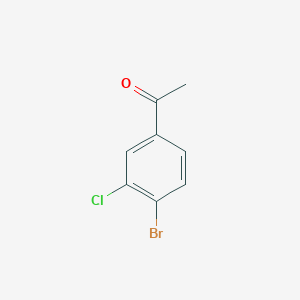

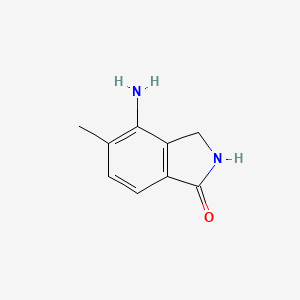

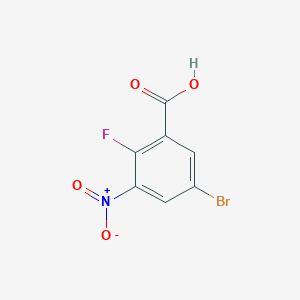

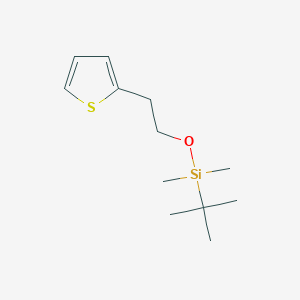

![molecular formula C8H7BrO2S B1292102 4-ブロモ-1,3-ジヒドロ-ベンゾ[c]チオフェン 2,2-ジオキシド CAS No. 58401-27-7](/img/structure/B1292102.png)

4-ブロモ-1,3-ジヒドロ-ベンゾ[c]チオフェン 2,2-ジオキシド

概要

説明

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is a useful research compound. Its molecular formula is C8H7BrO2S and its molecular weight is 247.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

この化合物は、有機合成の分野において重要な合成中間体です 。これは、さまざまな他の化合物を生成するために使用でき、新しい材料や医薬品の開発に貢献します。

生物活性化合物

2,3-ジヒドロ-ベンゾ[b]チオフェン 1,1-ジオキシドモチーフは、私たちの化合物と類似しており、多くの生物活性化合物に広く分布しています 。 これらには、腫瘍壊死因子-α変換酵素(TACE)の阻害剤、抗糖尿病薬、およびHIF-2a阻害剤が含まれます .

選択的エストロゲン受容体モジュレーター

2,3-ジヒドロラロキシフェンなどのベンゾチオフェン骨格は、ラロキシフェンの類似体であり、選択的エストロゲン受容体モジュレーター活性を示します 。これは、骨粗鬆症や乳がんなどの病状の治療薬の開発において、私たちの化合物の潜在的な用途を示唆しています。

有機薄膜トランジスタ用誘電体材料

2-ブロモチオフェンなどの類似の化合物は、有機薄膜トランジスタ用の新しい潜在的な誘電体材料の合成に使用されてきました 。これは、電子工学分野における私たちの化合物の潜在的な用途を示唆しています。

抗菌剤

チオフェン誘導体は、さまざまな生物に対して阻害効果を示してきました 。これは、新しい抗菌剤の開発において、私たちの化合物の潜在的な用途を示唆しています。

作用機序

While the exact mechanism of action for this compound is not explicitly stated in the search results, it has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Safety and Hazards

生化学分析

Biochemical Properties

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tumor necrosis factor-alpha converting enzyme (TACE), which is involved in inflammatory processes . Additionally, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can interact with proteins involved in cellular signaling pathways, potentially affecting the regulation of gene expression and cellular metabolism .

Cellular Effects

The effects of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the NF-kB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can alter gene expression patterns, leading to changes in cellular metabolism and potentially affecting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide has been shown to affect cellular function, potentially leading to alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain biological activity or be excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and cofactor availability .

Transport and Distribution

Within cells and tissues, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic potential . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide within the cell can influence its interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

4-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQODUVMOQFSMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。